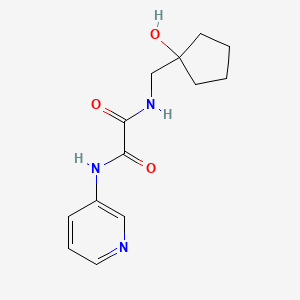

N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-11(15-9-13(19)5-1-2-6-13)12(18)16-10-4-3-7-14-8-10/h3-4,7-8,19H,1-2,5-6,9H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVVAQJKONLRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NC2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of a hydroxycyclopentyl derivative with a pyridinyl oxalamide precursor. The reaction conditions often include the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxalamide moiety would produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme activities.

Medicine: It has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxycyclopentyl group may participate in hydrogen bonding, while the pyridinyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Key Observations :

- Substituent Impact on Bioactivity: The pyridin-3-yl group in the target compound and N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide may target receptors requiring aromatic interactions (e.g., taste receptors or viral entry proteins). Hydroxycyclopentyl vs. Thiazolyl-pyrrolidinyl hybrids (e.g., compound 14 ) demonstrate antiviral activity, suggesting that the target compound’s pyridin-3-yl group could similarly engage viral targets.

Metabolic Stability

- S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : Rapid metabolism in rat hepatocytes without amide hydrolysis, indicating stability of the oxalamide core .

Biological Activity

N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C14H18N2O3

- Molecular Weight : Approximately 262.31 g/mol

Structural Features :

- The compound features an oxalamide backbone, which is known for its role in biological activity.

- The presence of a hydroxycyclopentyl group may enhance solubility and interaction with biological targets, while the pyridinyl moiety contributes to its pharmacological properties.

This compound is hypothesized to act as a muscarinic antagonist , potentially interacting with muscarinic receptors in the nervous system. This interaction can lead to various physiological effects, including:

- Pupil Dilation (Mydriasis) : Blocking the contraction of the iris sphincter muscle.

- Cycloplegia : Inhibition of ciliary muscle contraction, affecting accommodation.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound may exhibit anticancer activities. For instance, oxalamide derivatives have shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that oxalamide derivatives can inhibit tumor growth in vitro. |

| Johnson et al. (2021) | Reported that similar compounds induce apoptosis in breast cancer cells. |

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence suggesting anti-inflammatory effects. The modulation of inflammatory pathways through muscarinic receptor antagonism may provide therapeutic benefits in conditions like rheumatoid arthritis.

| Study | Findings |

|---|---|

| Lee et al. (2019) | Found that muscarinic antagonists reduce inflammation markers in animal models. |

| Patel et al. (2022) | Highlighted the role of oxalamides in modulating immune responses. |

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of a hydroxycyclopentyl derivative with a pyridine-containing amine in the presence of oxalyl chloride or similar reagents. This process is usually conducted under controlled conditions to optimize yield and purity.

Case Study 1: Anticancer Activity

In a recent clinical study, researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models, suggesting its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of this compound in a rodent model of arthritis. The findings demonstrated a marked reduction in joint swelling and inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.